Ketoprofen-d3 Methyl Ester is synthesized from Ketoprofen through esterification with deuterated methanol. The synthesis typically involves the use of acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions to ensure complete reaction.
Ketoprofen-d3 Methyl Ester falls under the category of pharmaceutical compounds, specifically as a labeled derivative of Ketoprofen. It is classified as an NSAID and is used primarily in research settings.
The synthesis of Ketoprofen-d3 Methyl Ester generally follows these steps:
Ketoprofen-d3 Methyl Ester has the following molecular characteristics:
The compound's structure can be represented using various chemical notations:
Ketoprofen-d3 Methyl Ester can undergo several types of chemical reactions:
Ketoprofen-d3 Methyl Ester exhibits a mechanism similar to that of Ketoprofen itself. It primarily acts by inhibiting cyclooxygenase enzymes (COX), specifically COX-1 and COX-2, which are crucial in the biosynthesis of prostaglandins responsible for inflammation and pain signaling.
By inhibiting these enzymes, Ketoprofen-d3 Methyl Ester reduces the production of inflammatory mediators, thus alleviating pain and inflammation without significantly altering metabolic pathways due to the presence of deuterium.
Property | Value |
---|---|
CAS Number | 1189950-12-6 |
Molecular Formula | CHDO |
Melting Point | Not available |
Storage Conditions | Refrigeration required |
Ketoprofen-d3 Methyl Ester has several important applications in scientific research:
Ketoprofen-d3 methyl ester (methyl 2-(3-benzoylphenyl)-2,3,3,3-d₄-propanoate) incorporates deuterium at the methyl group of the propanoic acid moiety. This targeted deuteration minimizes metabolic cleavage while preserving pharmacological activity. Two primary strategies dominate synthesis:
Table 1: Deuterium-Labeling Strategies Compared
Method | Deuteration Efficiency | Enantiomeric Excess | Key Limitation |
---|---|---|---|
Catalytic H/D Exchange | ≤70% | N/A (racemic) | Low isotopic purity |
Friedel-Crafts Alkylation | 85–90% | <60% | Racemization risk |
Asymmetric Hydrogenation | >95% | >99% | Multi-step complexity |
Chiral purity is critical for metabolic studies, necessitating asymmetric synthesis or enzymatic resolution post-deuteration [2] [6].
Esterification of deuterated ketoprofen acid follows two pathways:Direct Esterification:
Transesterification:
Racemization concerns during esterification are mitigated by:
Critical parameters for scalable synthesis:
Table 2: Optimized Reaction Parameters
Parameter | Direct Esterification | Transesterification |
---|---|---|
Catalyst | H₂SO₄ (1 mol%) | Ti(OⁱPr)₄ (0.5 mol%) |
Solvent | CD₃OD (neat) | CD₃OD/toluene (1:1) |
Time | 4–6 hr | 2 hr |
Deuterium Retention | >98% | >99.5% |
Yield | 80–85% | 92–95% |
Scaling beyond 10 g requires continuous distillation of methanol-d₀ byproducts to drive equilibrium toward product formation [4].
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9